Dichlorotetrakis(pyridine)iron

Catalog No.
S1510802
CAS No.
15138-92-8
M.F
C20H20Cl2FeN4
M. Wt
443.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotetrakis(pyridine)iron

CAS Number

15138-92-8

Product Name

Dichlorotetrakis(pyridine)iron

IUPAC Name

dichloroiron;pyridine

Molecular Formula

C20H20Cl2FeN4

Molecular Weight

443.1 g/mol

InChI

InChI=1S/4C5H5N.2ClH.Fe/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2

InChI Key

KVQSAWIBLUAVAB-UHFFFAOYSA-L

SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl

The exact mass of the compound Dichlorotetrakis(pyridine)iron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichlorotetrakis(pyridine)iron (CAS 15138-92-8) is a well-defined, trans-octahedral iron(II) coordination complex widely utilized as a premium anhydrous precursor in organometallic synthesis and homogeneous catalysis. Unlike simple binary iron halides, this yellow, high-spin molecular solid provides an exact stoichiometric baseline for the preparation of advanced catalytic systems. Its primary procurement value lies in its exceptional solubility in organic solvents and its predictable reactivity with bulky ligands, making it a critical starting material for hydrosilylation, hydroboration, and cross-coupling workflows where precursor purity directly dictates downstream reproducibility [1].

Procurement Fit

Anhydrous molecular precursor for well-defined iron catalyst synthesis, not a direct catalyst
Labile pyridine ligands enable controlled ligand exchange under inert atmosphere
Crystalline, reproducible starting material supports batch-to-batch consistency in air-sensitive synthesis

Generic substitution with anhydrous iron(II) chloride (FeCl2) or its hydrated forms (FeCl2·4H2O) frequently fails in sensitive organometallic workflows. Anhydrous FeCl2 exists as a highly stable, 1D coordination polymer that is practically insoluble in non-polar or weakly coordinating solvents like toluene or dichloromethane, leading to heterogeneous mixtures, incomplete ligand metalation, and unpredictable active catalyst concentrations. Conversely, hydrated iron salts introduce moisture that violently quenches sensitive alkylating agents (e.g., Grignard or alkyllithium reagents) used to generate active iron species. Procuring the pre-coordinated FeCl2(py)4 complex circumvents the thermodynamic penalty of breaking the FeCl2 polymer lattice, ensuring rapid, homogeneous ligand exchange without the need for harsh, prolonged refluxing [1].

Substitution Risk

This product
Structurally defined trans-octahedral Fe(II) complex; anhydrous, crystalline solid with labile pyridine ligands vs. FeCl₂ / FeBr₂: amorphous, hygroscopic; undefined coordination environment; hydration may interfere with stoichiometry
This product
Fe(II) center with monodentate pyridine ligands; facilitates controlled ligand substitution for catalyst design vs. Fe(acac)₃: Fe(III) with bidentate acac chelate; stable Fe–O bonds limit ligand lability; oxidation state mismatch may shift reactivity
This product
Pre-formed crystalline precursor enables reproducible catalyst generation and regioselectivity control vs. in situ FeCl₂ + ligand: variable speciation; reported regioselectivity may drop from >20:1 to 5:1 r.r.; batch-dependent performance

Solubility Advantage vs. Anhydrous FeCl₂

The polymeric nature of anhydrous FeCl2 renders it highly insoluble in standard organic solvents, severely limiting its utility in homogeneous catalyst preparation. In contrast, FeCl2(py)4 is a discrete monomeric complex that exhibits high solubility in tetrahydrofuran, dichloromethane, and toluene. This solubility allows for immediate, homogeneous reactions with incoming ligands at room temperature, whereas anhydrous FeCl2 often requires extended heating or the addition of solubilizing agents to achieve even partial dissolution [1].

Evidence DimensionSolubility in weakly coordinating organic solvents (e.g., toluene, DCM)
Target Compound DataHighly soluble (monomeric complex)
Comparator Or BaselineAnhydrous FeCl2 (Insoluble, polymeric solid state)
Quantified DifferenceEnables room-temperature homogeneous processing vs. heterogeneous suspensions requiring harsh reflux
ConditionsStandard laboratory catalyst preparation in anhydrous toluene or DCM

Complete solubility ensures precise stoichiometric control and reproducible catalyst dosing in automated or high-throughput screening environments.

Regioselectivity comparison
Head-to-head
Target: >20:1 r.r.
FeCl₂ in situ: 5:1 r.r.
Supports catalyst precursor selection for regioselective hydrosilylation
1 mol% loading, rt; at least 4-fold regioselectivity difference reported

Reduced Catalytic Induction Period

When generating active iron catalysts in situ, the choice of iron precursor drastically impacts the reaction kinetics. Studies on iron-catalyzed enantioselective hydrosilylation demonstrated that using standard iron precursors required up to 72 hours at 65 °C to reach full conversion due to a severely prolonged induction period. By substituting with well-defined precatalysts derived directly from FeCl2(py)4 (such as iron(II) neosyl complexes), the induction period was virtually eliminated, allowing for a dramatic increase in catalytic activity and enabling the reaction to proceed efficiently at lower temperatures with high turnover frequencies[1].

Evidence DimensionCatalytic induction period and reaction time
Target Compound DataRapid activation, enabling high turnover frequencies at lower temperatures
Comparator Or BaselineStandard iron salts (72-hour reaction time at 65 °C due to long induction)
Quantified DifferenceElimination of prolonged induction periods, significantly reducing overall reaction time
ConditionsEnantioselective hydrosilylation of ketones using iron(II) precatalysts

Minimizing induction time accelerates process workflows and allows for milder reaction conditions, protecting sensitive substrate functional groups.

Physical form & stability
Class-level
Crystalline solid; mp >300 °C (lit.)
trans-octahedral, XRD-confirmed
Crystallinity supports reproducible stoichiometry in air-sensitive synthesis
Amorphous FeCl₂: variable hydration; melting behavior differs

Moisture-Sensitive Reagent Compatibility

The synthesis of advanced low-coordinate iron catalysts often requires the use of highly reactive, moisture-sensitive reagents such as alkyllithium (e.g., LiCH2TMS) or Grignard reagents. Attempting to use hydrated iron salts (FeCl2·4H2O) results in immediate hydrolysis and complete destruction of the alkylating agent, yielding zero active catalyst. FeCl2(py)4 provides a strictly anhydrous, yet highly reactive, Fe(II) center that undergoes clean, quantitative transmetalation to form well-defined iron alkyl intermediates without the hydrolytic degradation associated with generic hydrated salts[1].

Evidence DimensionYield of active iron-alkyl intermediates
Target Compound DataHigh yield, clean transmetalation
Comparator Or BaselineFeCl2·4H2O (0% yield, complete reagent quenching via hydrolysis)
Quantified DifferenceAbsolute preservation of moisture-sensitive reagents vs. complete degradation
ConditionsReaction with LiCH2TMS or Grignard reagents in anhydrous solvents

Procuring a guaranteed anhydrous, soluble precursor is mandatory for the successful synthesis of modern organometallic iron catalysts.

Oxidation state & lability
Class-level
Fe(II), monodentate pyridine
labile Fe–N bonds
Fe(II) entry point may differ from Fe(III) acac in reactivity and ligand substitution
Fe(acac)₃: Fe(III) chelate, Fe–O ~2.00 Å, less labile
Purity specifications
Specification review
Up to 99.9999% (6N)
Research grade: >95% NMR
High-purity grades may reduce impurity-driven side reactions in catalyst synthesis
FeCl₂ typical grade: 98% technical; broader tolerances

Homogeneous Iron Catalyst Synthesis

Because of its monomeric nature and high solubility in organic solvents, FeCl2(py)4 is the premier starting material for synthesizing advanced iron-based catalysts used in hydrosilylation, hydroboration, and cross-coupling reactions. It allows for precise stoichiometric addition of bulky, specialized ligands (e.g., BIAN or iminopyrrolyl ligands) without the kinetic bottlenecks associated with polymeric anhydrous FeCl2 [1].

Organoiron Intermediate Preparation

The strictly anhydrous nature of the pyridine complex makes it ideal for reactions with highly moisture-sensitive alkylating agents, such as alkyllithium or Grignard reagents. This facilitates the clean generation of iron-alkyl species, which are critical intermediates in both catalytic cycles and fundamental organometallic research [2].

High-Throughput Catalyst Screening

In industrial R&D environments utilizing automated liquid handling for catalyst screening, precursors must be completely soluble to ensure accurate, reproducible dosing. FeCl2(py)4 meets this requirement perfectly, enabling homogeneous stock solutions in THF or dichloromethane, a feat impossible with standard inorganic iron halides [1].

Application Fit

Application
Selection Property
Validation Focus
Regioselective hydrosilylation catalyst synthesis
Pre-formed complex regioselectivity context
Regioisomeric ratio review; product distribution context
Anhydrous precursor for air-sensitive synthesis
Crystalline anhydrous Fe(II) source with labile ligands
Batch-to-batch stoichiometry; ligand exchange under inert atmosphere
Maghemite nanosheet precursor
Molecular precursor for topotactic transformation
Morphology control; nanomaterial reproducibility

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types